molecular formula C15H18ClNO3S B2542722 N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide CAS No. 457928-02-8

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide

Cat. No.: B2542722
CAS No.: 457928-02-8
M. Wt: 327.82
InChI Key: YRCXVYMPFFQAKF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide is a synthetic organic compound characterized by the presence of a chlorophenyl group and a dioxido-dihydrothiophenyl group attached to a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide typically involves a multi-step process:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of aniline to form 4-chloroaniline.

    Synthesis of the Dihydrothiophenyl Intermediate: The next step involves the oxidation of thiophene to form 1,1-dioxido-2,3-dihydrothiophene.

    Coupling Reaction: The final step involves the coupling of the chlorophenyl and dihydrothiophenyl intermediates with pentanoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N-(2,3-dihydrothiophen-3-yl)pentanamide: Lacks the dioxido group.

    N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide: Contains a bromophenyl group instead of a chlorophenyl group.

    N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butanamide: Has a butanamide backbone instead of a pentanamide backbone.

Uniqueness

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide is unique due to the presence of both the chlorophenyl and dioxido-dihydrothiophenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3S/c1-2-3-4-15(18)17(13-7-5-12(16)6-8-13)14-9-10-21(19,20)11-14/h5-10,14H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCXVYMPFFQAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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